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molecular formula C12H16N4O2 B8324197 1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)- CAS No. 75914-82-8

1H-Purine-2,6-dione, 3,7-dihydro-3-(cyclohexylmethyl)-

Cat. No. B8324197
M. Wt: 248.28 g/mol
InChI Key: FXQRJLXSYBQNMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04644001

Procedure details

2 g of 5,6-diamino-1-cyclohexylmethyl-2,4-(1H,3H)-pyrimidine dione (XXII) was refluxed in 10 ml of formic acid for 1 h. 5 ml of chloroform was added and ether was then added slowly. The received crystals were filtered off. Yield 2.1 g (XXIII). The amide (XXIII) was refluxed in 15 ml of 2N NaOH for 1 hour and then neutralized with 5N HCl.
Name
5,6-diamino-1-cyclohexylmethyl-2,4-(1H,3H)-pyrimidine dione
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:3](=[O:17])[NH:4][C:5](=[O:16])[N:6]([CH2:9][CH:10]2[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]2)[C:7]=1[NH2:8].[CH:18](Cl)(Cl)Cl.CCOCC>C(O)=O>[CH:10]1([CH2:9][N:6]2[C:7]3[N:8]=[CH:18][NH:1][C:2]=3[C:3](=[O:17])[NH:4][C:5]2=[O:16])[CH2:15][CH2:14][CH2:13][CH2:12][CH2:11]1

Inputs

Step One
Name
5,6-diamino-1-cyclohexylmethyl-2,4-(1H,3H)-pyrimidine dione
Quantity
2 g
Type
reactant
Smiles
NC=1C(NC(N(C1N)CC1CCCCC1)=O)=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(=O)O
Step Two
Name
Quantity
5 mL
Type
reactant
Smiles
C(Cl)(Cl)Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The received crystals were filtered off
TEMPERATURE
Type
TEMPERATURE
Details
The amide (XXIII) was refluxed in 15 ml of 2N NaOH for 1 hour
Duration
1 h

Outcomes

Product
Name
Type
Smiles
C1(CCCCC1)CN1C(NC(C=2NC=NC12)=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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